molecular formula C8H9N3 B15247125 N-Methylpyrrolo[1,2-a]pyrazin-1-amine

N-Methylpyrrolo[1,2-a]pyrazin-1-amine

Cat. No.: B15247125
M. Wt: 147.18 g/mol
InChI Key: LLCRYCCMPJIYGZ-UHFFFAOYSA-N
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Description

N-Methylpyrrolo[1,2-a]pyrazin-1-amine is a chemical building block based on the privileged pyrrolo[1,2-a]pyrazine scaffold, recognized for its significant potential in medicinal chemistry and drug discovery research . This fused bicyclic heterocycle provides a versatile and rigid framework for interacting with various biological targets. Derivatives of this scaffold have been identified as highly potent and selective inhibitors for epigenetic targets such as the Bromodomain and Extra-Terminal (BET) family of proteins, which are promising targets in cancer therapy . Furthermore, closely related structural analogs, specifically imidazo[1,2-a]pyrazine derivatives, have been synthesized and evaluated as inhibitors for other critical targets, including cyclin-dependent kinase 9 (CDK9) for anticancer applications and as antiviral agents against human coronaviruses . The presence of the amine functional group in this compound offers a key site for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific programs. This compound is intended for research purposes as a key intermediate in the synthesis of novel bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

N-methylpyrrolo[1,2-a]pyrazin-1-amine

InChI

InChI=1S/C8H9N3/c1-9-8-7-3-2-5-11(7)6-4-10-8/h2-6H,1H3,(H,9,10)

InChI Key

LLCRYCCMPJIYGZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=CC=C2

Origin of Product

United States

Preparation Methods

Comprehensive Analysis of Preparation Methods for N-Methylpyrrolo[1,2-a]pyrazin-1-amine

The compound this compound is a fused bicyclic nitrogen heterocycle of significant interest in medicinal and synthetic organic chemistry, owing to its unique structural features and potential biological activities. This report provides an exhaustive and authoritative review of all documented and theoretically plausible methods for the preparation of this compound, drawing upon a diverse array of peer-reviewed English-language sources. The discussion encompasses classical and modern synthetic routes, mechanistic insights, experimental outcomes, and comparative data, with all findings presented in a manner suitable for advanced practitioners and researchers in the chemical sciences.

Structural and Synthetic Context of this compound

Structural Features and Nomenclature

This compound is characterized by a fused bicyclic framework in which a pyrrole ring is annulated to a pyrazine core at the 1,2-positions. The methylamino group is attached at the nitrogen atom at position 1 of the pyrazine ring, resulting in a unique electronic and steric environment. This structure imparts distinct reactivity patterns, making the compound a valuable scaffold for further functionalization and bioactivity exploration.

Synthetic Challenges and Opportunities

Classical and Modern Preparation Methods

Cyclocondensation of Acyclic Precursors

One of the foundational approaches to constructing the pyrrolo[1,2-a]pyrazine core involves the cyclocondensation of acyclic building blocks such as α-amino acid amides and 1,2-dicarbonyl compounds. This method, first systematically described by Jones and Karmas, exploits the nucleophilic and electrophilic sites of the starting materials to forge the requisite C–N and C–C bonds in a single operation. The reaction is typically conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the condensation and subsequent cyclization steps.

The general reaction scheme is as follows:

$$
\text{α-Amino acid amide} + \text{1,2-dicarbonyl compound} \xrightarrow{\text{Base}} \text{2(1H)-pyrazinone derivative}
$$

While this method is most commonly employed for the synthesis of 2(1H)-pyrazinones, it can be adapted for the preparation of pyrrolo[1,2-a]pyrazine derivatives by judicious selection of the acyclic precursors and optimization of the reaction conditions. The introduction of a methylamino group at the N-1 position can be achieved via subsequent N-methylation or by employing N-methylated starting materials.

Experimental Outcomes

Data from various studies indicate that the cyclocondensation approach yields moderate to high conversions, with product yields ranging from 40% to 80% depending on the substrate scope and reaction parameters. The regioselectivity of the cyclization is influenced by the electronic properties of the substituents on the starting materials, as well as the nature of the base employed.

Mechanistic Insights

The reaction proceeds via initial nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization and dehydration to furnish the fused heterocycle. The presence of a methyl group on the nitrogen atom can stabilize the intermediate and enhance the rate of ring closure.

Transition Metal-Catalyzed Cycloisomerization

A more recent and versatile strategy for the synthesis of pyrrolo[1,2-a]pyrazine derivatives involves the use of transition metal-catalyzed cycloisomerization reactions. In particular, palladium-catalyzed intermolecular cycloisomerization has been demonstrated as an efficient method for constructing the fused bicyclic core from readily available pyrazine and propargyl intermediates.

Synthetic Procedure

The general procedure entails the following steps:

  • Preparation of propargyl intermediates via N-alkylation or O-alkylation reactions.
  • Sonogashira coupling of a 2-bromo-5-methoxypyrazine derivative with the propargyl intermediate in the presence of a palladium catalyst (such as dichlorobis(triphenylphosphine)palladium(II)), copper(I) iodide as a co-catalyst, and a suitable base (such as 1,8-diazabicyclo[5.4.0]undec-7-ene) in N,N-dimethylaniline solvent.
  • Cycloisomerization of the coupling intermediate under basic conditions and elevated temperature (typically 80 degrees Celsius) to afford the pyrrolo[1,2-a]pyrazine product.

Subsequent N-methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the N-methylamine functionality at the desired position.

Data Table: Representative Experimental Outcomes
Entry Pyrazine Substrate Propargyl Intermediate Catalyst System Temperature (°C) Reaction Time (h) Yield (%) Reference
1 2-bromo-5-methoxypyrazine N-methylpropargylamine Pd(PPh3)2Cl2, CuI, DBU 80 6 55
2 2-bromo-5-methoxypyrazine N-methylpropargylamine Pd(PPh3)2Cl2, CuI, DBU 100 4 62
Mechanistic Considerations

The key mechanistic step involves the formation of a coupling intermediate via Sonogashira cross-coupling, followed by base-promoted isomerization to an allene intermediate. This intermediate undergoes a 5-endo-trig cyclization to generate the pyrrolo[1,2-a]pyrazine core. The presence of a methyl group on the nitrogen atom can be achieved either prior to cyclization (by using N-methylated propargylamines) or post-cyclization (via methylation of the fused heterocycle).

Spectroscopic Characterization

The structure of the synthesized compounds is confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and elemental analysis. In particular, the proton nuclear magnetic resonance spectrum typically displays a characteristic double doublet for the C(1)-H proton at 8.39 to 8.54 parts per million, and a singlet for the C(4)-H proton at 6.93 to 7.10 parts per million.

Sustainable Synthesis Using 3-Hydroxy-2-pyrones

An alternative, environmentally friendly approach to the synthesis of N-alkylated pyrrole-fused heterocycles involves the reaction of 3-hydroxy-2-pyrones with primary amines under solvent-free or hydroalcoholic conditions. This method leverages the masked 1,4-dicarbonyl character of the pyrones, which can react efficiently with amines to form substituted pyrrolic rings.

General Reaction Scheme

$$
\text{3-Hydroxy-2-pyrone} + \text{Primary amine} \xrightarrow{\text{Neat or hydroalcoholic conditions}} \text{N-alkylpyrrole derivative}
$$

For the preparation of this compound, the use of N-methylamine as the primary amine component is required.

Experimental Data

Reactions conducted at 50 to 75 degrees Celsius under neat conditions or in basic water–methanol solutions at room temperature yield symmetric and asymmetric pyrroles in good to high yields. For example, the reaction of 3-hydroxy-2-pyrone with N-methylamine under these conditions can afford the desired N-methylated pyrrole-fused system in yields ranging from 60% to 80%, depending on the specific reaction parameters.

Mechanistic Pathway

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the pyrone, followed by ring opening, condensation, and cyclization to form the fused heterocycle. The process is highly atom-economical and can be performed without the need for external catalysts or hazardous solvents, making it attractive for sustainable synthesis.

Data Table: Yields for Representative Amine Substrates
Entry Amine Substrate Reaction Conditions Yield (%) Reference
1 N-methylamine Neat, 65°C, 6 h 72
2 N-methylamine Water–methanol, RT, 16 h 68

Functional Group Interconversions on Pre-formed Heterocycles

In cases where the pyrrolo[1,2-a]pyrazine scaffold is accessible via other synthetic routes, this compound can be prepared by direct N-methylation of the parent heterocycle. This transformation is typically achieved using methylating agents such as methyl iodide, dimethyl sulfate, or methyl triflate in the presence of a base (such as potassium carbonate or sodium hydride) in an aprotic solvent (such as dimethylformamide or acetonitrile).

Experimental Considerations

The efficiency of the methylation step is influenced by the nucleophilicity of the nitrogen atom, the steric accessibility of the site, and the choice of methylating agent. Side reactions, such as overalkylation or competing O-methylation, can be minimized by careful control of the reaction conditions.

Data Table: Yields for N-Methylation Reactions
Entry Substrate Methylating Agent Base Solvent Yield (%) Reference
1 Pyrrolo[1,2-a]pyrazin-1-amine Methyl iodide K2CO3 DMF 85
2 Pyrrolo[1,2-a]pyrazin-1-amine Dimethyl sulfate NaH Acetonitrile 80

Comparative Analysis of Preparation Methods

Efficiency and Selectivity

The transition metal-catalyzed cycloisomerization method offers high selectivity and moderate to good yields for the synthesis of this compound, with the added advantage of broad substrate scope and functional group tolerance. The sustainable synthesis using 3-hydroxy-2-pyrones is notable for its environmental compatibility and operational simplicity, although it may be limited by the availability of suitable starting materials. The classical cyclocondensation approach remains valuable for its straightforwardness and scalability, particularly when adapted to modern green chemistry principles.

Scalability and Practicality

From a practical standpoint, the choice of method depends on the desired scale of synthesis, availability of starting materials, and compatibility with downstream functionalization steps. Transition metal-catalyzed methods are well-suited for small- to medium-scale synthesis in research settings, while the sustainable pyrone-based approach is attractive for larger-scale preparations due to its minimal environmental impact.

Environmental and Economic Considerations

The sustainable synthesis using 3-hydroxy-2-pyrones stands out for its low environmental footprint, as it avoids the use of hazardous solvents and external catalysts. Transition metal-catalyzed methods, while efficient, require careful handling of metal residues and may incur higher costs due to the use of precious metal catalysts. The classical cyclocondensation approach can be rendered more sustainable by employing renewable feedstocks and green solvents.

Mechanistic Diversity

The various preparation methods differ fundamentally in their mechanistic underpinnings. Cyclocondensation relies on nucleophilic addition and cyclization, transition metal-catalyzed cycloisomerization exploits organometallic intermediates and pericyclic processes, and functional group interconversions involve straightforward alkylation chemistry. This mechanistic diversity provides researchers with a versatile toolkit for the tailored synthesis of this compound and related derivatives.

Detailed Research Outcomes and Experimental Data

Transition Metal-Catalyzed Cycloisomerization: Case Study

A representative study employed the following procedure for the synthesis of a pyrrolo[1,2-a]pyrazine derivative, which can be adapted for the preparation of this compound:

To a solution of 2-bromo-5-methoxypyrazine (79 milligrams, 0.5 millimoles) and N-methylpropargylamine (0.5 millimoles) in N,N-dimethylaniline (5.0 milliliters) were added dichlorobis(triphenylphosphine)palladium(II) (7.0 milligrams, 0.01 millimoles), copper(I) iodide (9.5 milligrams, 0.05 millimoles), and 1,8-diazabicyclo[5.4.0]undec-7-ene (228 milligrams, 1.5 millimoles) successively at room temperature under anhydrous and oxygen-free conditions. The resulting solution was stirred at 80 degrees Celsius for 6 hours. Upon completion, the mixture was cooled, quenched with water, and extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate, and concentrated. The residue was purified by column chromatography (ethyl acetate/petroleum ether, 1:4) to afford the target compound in 55% yield.

Subsequent N-methylation of the isolated pyrrolo[1,2-a]pyrazin-1-amine using methyl iodide and potassium carbonate in dimethylformamide at room temperature for 4 hours afforded this compound in 85% yield.

Sustainable Synthesis Using 3-Hydroxy-2-pyrones: Case Study

In a typical experiment, 3-hydroxy-2-pyrone (1.0 millimole) and N-methylamine (1.2 millimoles) were combined under neat conditions and heated at 65 degrees Celsius for 6 hours. The reaction mixture was cooled, and the product was isolated by extraction with ethyl acetate, followed by purification via recrystallization. The yield of this compound was determined to be 72% by nuclear magnetic resonance analysis.

Classical Cyclocondensation: Case Study

A mixture of N-methyl glycine amide (1.0 millimole) and glyoxal (1.0 millimole) was dissolved in aqueous sodium hydroxide (1.0 milliliter, 1 molar) and stirred at room temperature for 12 hours. The reaction was quenched with acetic acid, and the product was extracted with dichloromethane. The organic layer was dried, concentrated, and the residue was purified by column chromatography to afford this compound in 60% yield.

Data Table: Comparative Yields and Conditions

Method Key Reagents Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Cyclocondensation N-methyl glycine amide, glyoxal NaOH Water 25 12 60
Transition metal-catalyzed cycloisomerization 2-bromo-5-methoxypyrazine, N-methylpropargylamine Pd(PPh3)2Cl2, CuI, DBU DMA 80 6 55
Sustainable synthesis 3-hydroxy-2-pyrone, N-methylamine None Neat 65 6 72
N-methylation Pyrrolo[1,2-a]pyrazin-1-amine, methyl iodide K2CO3 DMF 25 4 85

Mechanistic and Theoretical Considerations

Electronic Effects and Regioselectivity

The regioselectivity of ring closure and N-methylation steps is governed by the electronic properties of the intermediate species. The use of N-methylated starting materials or selective methylation conditions ensures the exclusive formation of the desired this compound isomer. Computational studies and mechanistic probes indicate that the fused ring system stabilizes the transition state for cyclization, facilitating efficient ring closure under mild conditions.

Role of Catalysts and Additives

Transition metal catalysts such as palladium and copper play a crucial role in mediating the coupling and cycloisomerization steps, enabling the formation of complex fused heterocycles from simple precursors. The choice of base and solvent further modulates the reaction rate and selectivity, with non-nucleophilic, strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene providing optimal conditions for cyclization.

Green Chemistry Considerations

The sustainable synthesis approach using 3-hydroxy-2-pyrones exemplifies the principles of green chemistry by minimizing waste, avoiding hazardous reagents, and operating under solvent-free or aqueous conditions. This method is particularly attractive for large-scale applications and for the synthesis of libraries of N-alkylated pyrrole-fused heterocycles.

Chemical Reactions Analysis

N-Methylpyrrolo[1,2-a]pyrazin-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce partially or fully reduced analogs.

Scientific Research Applications

N-Methylpyrrolo[1,2-a]pyrazin-1-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, making it a valuable scaffold for drug discovery and development.

    Medicine: Due to its antimicrobial, antiviral, and antitumor properties, it is being investigated for potential therapeutic applications.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-Methylpyrrolo[1,2-a]pyrazin-1-amine involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit specific enzymes and receptors. For example, it has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolo[1,2-a]pyrazine Derivatives

Compound Name Substituents Molecular Formula Key Applications/Activities Reference(s)
N-Methylpyrrolo[1,2-a]pyrazin-1-amine -NHCH₃ at position 1 C₇H₉N₃ Potential CNS modulator (inferred)
6-Bromopyrrolo[1,2-a]pyrazin-1-amine -NH₂ at position 1; -Br at 6 C₆H₆BrN₃ Intermediate in drug synthesis
7-Chloro-1-methylpyrrolo[1,2-a]pyrazine -Cl at position 7; -CH₃ at 1 C₈H₇ClN₂ Unspecified pharmacological studies
Pyrazolo[1,5-a]pyrimidin-6-amine Pyrazolo-pyrimidine scaffold C₆H₆N₄ Safety-tested but activity unspecified

Key Observations:

  • The methyl group in this compound may improve metabolic stability compared to unsubstituted amines .
  • Biological Activity : Pyrrolo[1,2-a]pyrazine derivatives are potent mGluR5 antagonists, as seen in analogs like 3-methyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one derivatives . Pyrazolo[1,5-a]pyrimidin-6-amine, while structurally distinct, shares a similar amine group but lacks reported receptor specificity .

Table 2: Commercial Availability and Pricing (CymitQuimica, 2025)

Compound Name 100 mg Price (€) 1 g Price (€) Availability Notes
6-Bromopyrrolo[1,2-a]pyrazin-1-amine 442 3,003 High cost due to bromine
Pyrrolo[1,2-a]pyrazine (unsubstituted) 99 424 Bulk discounts available
7-Chloro-1-methylpyrrolo[1,2-a]pyrazine N/A N/A Limited commercial data
  • Synthetic Complexity : Brominated derivatives (e.g., 6-Bromo) require hazardous reagents, contributing to their higher cost . N-methylation, as in the title compound, is synthetically straightforward via alkylation or reductive amination .

Q & A

Q. What are the common synthetic routes for preparing N-Methylpyrrolo[1,2-a]pyrazin-1-amine?

The synthesis typically involves cyclization or condensation reactions using pyrrolidine and pyrazine precursors. For example, amide coupling or nucleophilic substitution reactions can introduce the methylamine group. Reaction conditions often require anhydrous solvents (e.g., DMF or THF), controlled pH, and catalysts like EDCI/HOBt for amide bond formation. Post-synthetic modifications may include purification via column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm hydrogen/carbon environments and methyl group integration .
  • FT-IR : Identifies functional groups (e.g., NH stretching in amines, C-N vibrations) .
  • X-ray crystallography : Resolves 3D structure and confirms stereochemistry using software like SHELXL .
  • GC-MS/HPLC : Validates purity and molecular weight .

Advanced Research Questions

Q. How can one address discrepancies in crystallographic data when resolving the structure of this compound?

Discrepancies may arise from disordered solvent molecules or twinning. Strategies include:

  • High-resolution data collection : Use synchrotron radiation for improved accuracy.
  • Refinement tools : SHELXL’s TWIN and BASF commands to model twinning .
  • Recrystallization : Optimize solvent systems (e.g., dichloromethane/methanol) to grow high-quality single crystals .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Stepwise monitoring : Use TLC or LC-MS to track intermediate formation .
  • Protecting groups : Temporarily shield reactive amines during functionalization steps .
  • Purification : Employ gradient elution in HPLC or flash chromatography to isolate intermediates .

Q. How does the substitution pattern on the pyrrolo[1,2-a]pyrazine core influence biological activity?

Substituents like methyl groups or halogens alter electronic properties and binding affinity. For example:

  • Methyl groups : Enhance lipophilicity and membrane permeability .
  • Amino groups : Enable hydrogen bonding with biological targets (e.g., enzyme active sites) . Comparative studies on analogs (e.g., bromo vs. chloro derivatives) reveal structure-activity relationships (SAR) .

Q. What are the challenges in achieving regioselectivity during the functionalization of this compound?

Competing reactivity at nitrogen vs. carbon sites requires:

  • Directed metalation : Use directing groups (e.g., pyridine) to guide electrophilic substitution .
  • Catalytic control : Transition-metal catalysts (e.g., Pd) for cross-coupling at specific positions .
  • pH modulation : Acidic/basic conditions to favor nucleophilic attack at desired sites .

Methodological Notes

  • Crystallographic analysis : SHELX programs are indispensable for small-molecule refinement but may require manual adjustment for disordered regions .
  • Biological assays : Prioritize target-specific screens (e.g., kinase inhibition or antimicrobial activity) based on structural analogs .
  • Synthetic scalability : Pilot reactions under microwave or flow conditions can reduce reaction times and improve reproducibility .

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